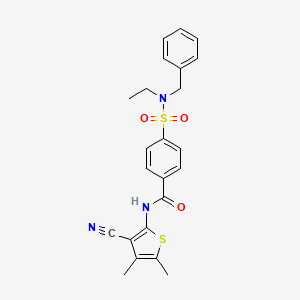

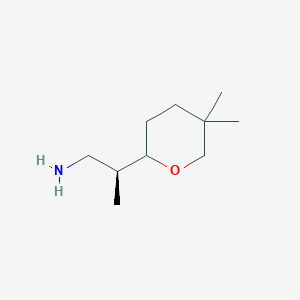

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

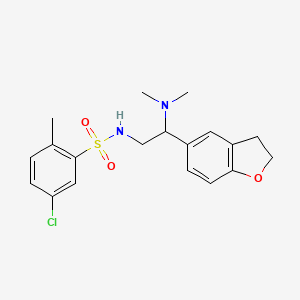

The molecular structure of similar compounds includes two aromatic rings, a phenyl ethyl group, and a pyrrolidine ring.Physical And Chemical Properties Analysis

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a white or beige powder that is soluble in organic solvents such as DMSO, methanol, and ethanol, but insoluble in water. The melting point of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is between 120°C and 130°C, and its molecular weight is 438.56 g/mol. The log P value of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is 3.75, which indicates that it has moderate lipophilicity.Aplicaciones Científicas De Investigación

Antitumor Activities of Sulfonamides Research has shown that sulfonamide-based compounds, including those with benzenesulfonamide structures, exhibit significant potential in antitumor applications. For example, Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials. These compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, demonstrated antimitotic and antiproliferative properties by disrupting tubulin polymerization and affecting cell cycle phases in cancer cell lines (Owa et al., 2002).

Spectroscopic and Photodynamic Properties Sulfonamide derivatives have also been investigated for their spectroscopic and photodynamic properties, which are crucial for applications like photodynamic therapy in cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields and potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Bioactivity Studies Further research into benzenesulfonamides has involved the synthesis and bioactivity studies of new derivatives. Gul et al. (2016) synthesized a series of new benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives, especially those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed promising cytotoxic activities, indicating their relevance for antitumor activity studies (Gul et al., 2016).

Mecanismo De Acción

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a promising carbonic anhydrase inhibitor that is widely used in scientific research due to its ability to suppress the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of various physiological processes, including acid-base regulation, respiration, and bone resorption.

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-13-10-15(3)19(11-14(13)2)27(24,25)21-16-7-8-18(26-4)17(12-16)22-9-5-6-20(22)23/h7-8,10-12,21H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRLYFXRWRFNDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)

![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)